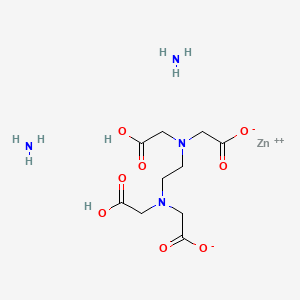
Ammonium zinc edetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium zinc edetate is a coordination compound formed by the chelation of zinc ions with ethylenediaminetetraacetic acid (EDTA) and ammonium ions. This compound is widely used in various fields due to its ability to form stable complexes with metal ions, making it valuable in applications ranging from industrial processes to medical treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium zinc edetate can be synthesized by reacting zinc salts, such as zinc chloride or zinc sulfate, with ethylenediaminetetraacetic acid in the presence of ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the pH is adjusted to around 7-8 to ensure optimal chelation.
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
- Dissolution of zinc salts in water.
- Addition of ethylenediaminetetraacetic acid to the solution.
- Adjustment of pH using ammonium hydroxide.
- Filtration and purification of the resulting solution to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium zinc edetate primarily undergoes complexation reactions. It can form stable complexes with various metal ions, which is the basis for its use in chelation therapy and analytical chemistry.
Common Reagents and Conditions:
Complexation: Reaction with metal ions such as calcium, magnesium, and iron in aqueous solutions.
pH Conditions: Optimal pH for complexation is typically around 7-8.
Major Products: The major products of reactions involving this compound are the corresponding metal-EDTA complexes, which are highly stable and soluble in water.
Applications De Recherche Scientifique
Ammonium zinc edetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in complexometric titrations to determine metal ion concentrations.
Biology: Employed in biochemical assays to remove metal ions that may interfere with enzymatic reactions.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding and facilitating the excretion of toxic metals.
Industry: Applied in water treatment processes to sequester metal ions and prevent scale formation in boilers and cooling systems.
Mécanisme D'action
Ammonium zinc edetate is similar to other metal-EDTA complexes, such as calcium edetate and sodium edetate. its unique combination of zinc and ammonium ions provides specific advantages:
Zinc Edetate: Primarily used in medical applications for zinc supplementation and chelation therapy.
Calcium Edetate: Commonly used in chelation therapy for lead poisoning.
Sodium Edetate: Widely used in industrial applications for water treatment and as a preservative in food products.
Comparaison Avec Des Composés Similaires
- Calcium edetate
- Sodium edetate
- Potassium edetate
Ammonium zinc edetate stands out due to its specific use in applications requiring both zinc supplementation and metal ion chelation.
Propriétés
Numéro CAS |
67859-51-2 |
|---|---|
Formule moléculaire |
C10H22N4O8Zn |
Poids moléculaire |
391.7 g/mol |
Nom IUPAC |
azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;zinc |
InChI |
InChI=1S/C10H16N2O8.2H3N.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3; |
Clé InChI |
WUSBFCIRVKLSSA-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].N.N.[Zn+2] |
SMILES canonique |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.N.N.[Zn] |
Key on ui other cas no. |
67859-51-2 |
Description physique |
Liquid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


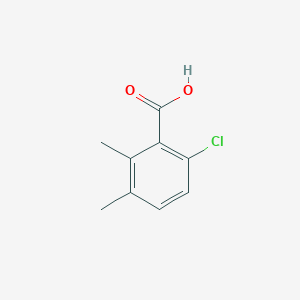
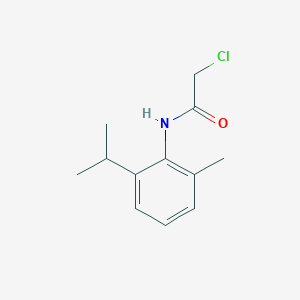

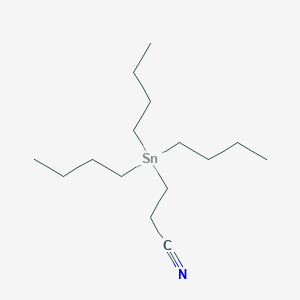
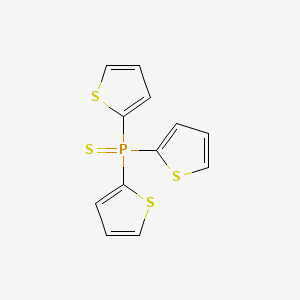
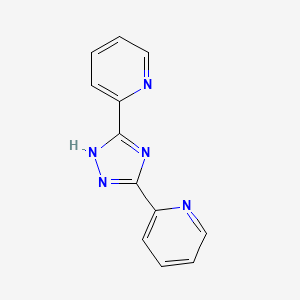
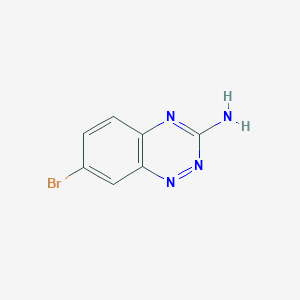
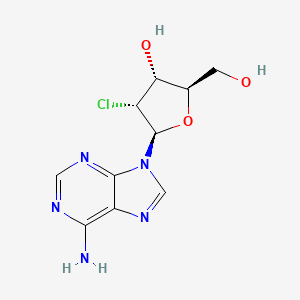
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1605302.png)
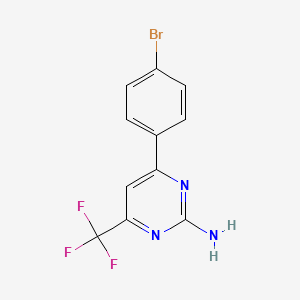



![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1605309.png)
